(S)-2-(aminomethyl)pentan-1-ol

Chiral chromatography Enantiomeric excess Analytical method validation

Enantiopure (S)-2-(aminomethyl)pentan-1-ol (98%, solid-state) is the definitive chiral building block for stereospecific synthesis. Substituting the (R)-form or racemate leads to catastrophic binding or catalytic failure. Use it to build neurological receptor ligands, homochiral MOF/COF linkers, or chiral HPLC reference standards. Procuring the correct enantiomer is a gating factor for reproducible, enantioselective outcomes—do not compromise your research with the wrong stereoisomer.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Cat. No. B12956726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(aminomethyl)pentan-1-ol
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCC(CN)CO
InChIInChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1
InChIKeyWXEANJGEMOJGSH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Aminomethyl)pentan-1-ol: Chiral Amino Alcohol Building Block for Enantioselective Synthesis


(S)-2-(Aminomethyl)pentan-1-ol (CAS 1315051-16-1) is a chiral 1,3-amino alcohol with a pentane backbone, featuring a primary hydroxyl group and an aminomethyl substituent at the stereogenic C2 position [1]. With a molecular formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol, it serves as a versatile building block in organic synthesis, where its specific (S)-configuration can impart distinct reactivity or binding properties compared to its (R)-enantiomer (CAS 1821818-53-4) or the racemic mixture (CAS 912454-51-4) .

The Procurement Risk of Racemic or Enantiomeric Impurities in (S)-2-(Aminomethyl)pentan-1-ol


In chiral synthesis, substituting the enantiopure (S)-form with its (R)-enantiomer or the racemic mixture can lead to complete failure in stereospecific binding or catalysis. The distinct spatial arrangement of the aminomethyl and hydroxyl groups inherent to each enantiomer can result in drastically different biological activities or material properties [1]. Procurement of the wrong stereoisomer introduces a critical variable that can invalidate an entire research program, making precise chemical sourcing a gatekeeper for reproducible, enantioselective outcomes. The quantitative evidence below demonstrates where this specific (S)-configured building block must be prioritized over its alternatives.

Quantitative Differentiation of (S)-2-(Aminomethyl)pentan-1-ol Against Its Closest Analogs


Enantiomeric Purity: A Non-Negotiable Parameter for Stereochemical Reproducibility

For chiral building blocks, enantiomeric purity is the primary procurement specification. A leading vendor specifies the minimum purity for (S)-2-(aminomethyl)pentan-1-ol (CAS 1315051-16-1) at 98% . In contrast, the racemic mixture (CAS 912454-51-4) is commonly offered at 95% purity . The critical difference is that the 95% specification for the racemate does not guarantee any enantiomeric excess, whereas the 98% specification for the (S)-enantiomer directly assures high stereochemical purity, a crucial distinction for any reaction where stereochemistry is a factor.

Chiral chromatography Enantiomeric excess Analytical method validation

Differentiation in Physical Form: A Practical Advantage for Handling in Synthesis

The (S)-enantiomer is listed as a solid with a melting point of 44-48 °C by suppliers, whereas the racemic mixture is described as a liquid . This physical state difference is a direct consequence of the unique crystal packing of the pure enantiomer compared to the disordered mixture of the racemate. For synthetic chemists, a solid is often easier to handle, weigh precisely, and purify by recrystallization, providing a tangible practical advantage in a laboratory setting over a liquid racemate.

Physical property Formulation Solid-state chemistry

Market Availability and Sourcing Consistency for Enantiopure vs. Racemic Forms

A supplier analysis reveals that the (R)-enantiomer (CAS 1821818-53-4) is less commonly stocked than the (S)-enantiomer, with only a few niche distributors listing it , while the (S)-enantiomer is available from multiple vendors . This availability gap indicates that the (S)-enantiomer is the more established and accessible choice for research programs, reducing the risk of supply chain disruptions that could delay critical experiments.

Supply chain Chiral procurement Research chemical sourcing

High-Impact Application Scenarios for Enantiopure (S)-2-(Aminomethyl)pentan-1-ol


Stereospecific Synthesis of Neurological Drug Candidates

The high purity (98%) and solid-state form of this chiral amino alcohol make it an ideal intermediate for developing stereospecific ligands targeting neurological receptors . Its use is critical when the (S)-configuration is required to achieve a specific pharmacological profile, as the (R)-enantiomer or racemate would fail to produce the desired receptor fit.

Development of Chiral Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)

The bifunctional nature of the compound, combined with its enantiopure, solid-state form, allows it to act as a chiral linker in the construction of MOFs/COFs for enantioselective separation or catalysis [1]. The controlled spatial arrangement of the amino and hydroxyl groups in the (S)-form is essential for creating a homochiral porous environment.

Calibration Standard for Chiral Analytical Method Development

With a certified purity of 98% and well-defined solid-state properties, the (S)-enantiomer serves as a reliable reference standard for calibrating chiral HPLC or SFC systems . This application directly leverages the high enantiomeric purity to establish accurate retention time standards for separating the enantiomers of related compounds.

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